(3R)-(+)-3-(Ethylamino)pyrrolidine
Overview
Description
“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a chemical compound with the CAS Number: 381670-30-0. Its molecular weight is 114.19 and its molecular formula is C6H14N2 . It is also known by its IUPAC name N-ethyl-N-[(3R)-3-pyrrolidinyl]amine .
Molecular Structure Analysis
The InChI code for “(3R)-(+)-3-(Ethylamino)pyrrolidine” is 1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 . The InChI key is OPCPWFHLFKAUEA-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a liquid at 20°C . It has a boiling point of 176°C and a flash point of 54°C . Its specific gravity at 20/20 is 0.92 . The specific rotation is 14.5° (C=10,EtOH) and the refractive index is 1.47 .Scientific Research Applications
Antibacterial Activity
(Angelov et al., 2023) found that a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications of similar compounds in the field of antibacterial research.
Influenza Neuraminidase Inhibition
(Wang et al., 2001) detailed the discovery of a potent inhibitor of influenza neuraminidase, incorporating a pyrrolidine core similar to (3R)-(+)-3-(Ethylamino)pyrrolidine. This inhibitor showed potential for treating influenza by targeting the neuraminidase enzyme.
Antithrombotic Activity
(Anselm et al., 2010) investigated a series of pyrrolidine-3,4-dicarboxylic acid amides, leading to the discovery of a clinical candidate, R1663, for inhibiting factor Xa. This compound exhibited significant antithrombotic activity, indicating a potential therapeutic use in preventing blood clots.
Anticancer Activity
(Steimer et al., 2014) synthesized novel pyrrolidine 3,4-diol derivatives which showed anticancer activity against pancreatic tumor cells. These compounds were also evaluated as α-mannosidase inhibitors, indicating their multifaceted potential in cancer therapy.
HIV Inhibition
(Ma et al., 2007) developed a series of pyrrolidine-containing CCR5 receptor antagonists with potent anti-HIV activity. These compounds demonstrated excellent replication inhibition of diverse HIV-1 strains, suggesting their utility in HIV treatment.
Synthesis of Bioactive Compounds
(Kumar et al., 2003) described an efficient method for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, crucial for the structure of various antitumor and antibacterial agents. This highlights the role of pyrrolidine derivatives in synthesizing medically significant compounds.
Safety And Hazards
“(3R)-(+)-3-(Ethylamino)pyrrolidine” is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and it is a flammable liquid and vapor (H226) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
(3R)-N-ethylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628463 | |
Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-(+)-3-(Ethylamino)pyrrolidine | |
CAS RN |
381670-30-0 | |
Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-(Ethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.